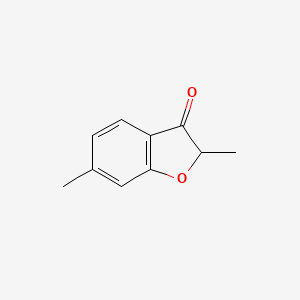

3(2H)-Benzofuranone, 2,6-dimethyl-

Description

BenchChem offers high-quality 3(2H)-Benzofuranone, 2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Benzofuranone, 2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54365-78-5 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2,6-dimethyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O2/c1-6-3-4-8-9(5-6)12-7(2)10(8)11/h3-5,7H,1-2H3 |

InChI Key |

OZVDQWXERFPFRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C2=C(O1)C=C(C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3(2H)-Benzofuranone, 2,6-dimethyl- (CAS Number: 54365-78-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for 3(2H)-Benzofuranone, 2,6-dimethyl- (CAS: 54365-78-5) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the general properties of benzofuranones and data from closely related isomers. The information presented herein should be considered as a reference and a starting point for further research.

Chemical and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| CAS Number | 54365-78-5 | |

| Appearance | Predicted: Solid | Based on related dimethylbenzofuranones |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility for benzofuranones |

Spectroscopic Data Analysis

Spectroscopic data is crucial for the identification and characterization of a compound. Although specific spectra for 3(2H)-Benzofuranone, 2,6-dimethyl- are not available, data for its isomers, 4,6-dimethyl-3(2H)-benzofuranone and 2,4-dimethyl-3(2H)-benzofuranone, can provide valuable insights into the expected spectral features.

Mass Spectrometry (MS): The electron ionization mass spectrum of a related isomer, 4,6-dimethyl-3(2H)-benzofuranone, shows a molecular ion peak corresponding to its molecular weight.[1][2] It is expected that 2,6-dimethyl-3(2H)-benzofuranone would exhibit a similar molecular ion peak at m/z 162.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be the most definitive methods for the structural confirmation of 3(2H)-Benzofuranone, 2,6-dimethyl-. While specific data is absent, one can predict the general features based on the structure and data from other benzofuranone derivatives.[3][4][5] The spectra would show characteristic peaks for the aromatic protons, the methyl protons, and the protons on the furanone ring.

Synthesis Methodology

A specific, validated synthesis protocol for 3(2H)-Benzofuranone, 2,6-dimethyl- is not documented in the searched literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of benzofuranone derivatives. One common approach involves the intramolecular cyclization of a substituted phenoxyacetic acid.

A potential synthetic workflow is outlined below:

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-((2,6-dimethylphenyl)oxy)acetate

-

To a solution of 2,6-dimethylphenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

-

Slowly add ethyl bromoacetate to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After cooling, filter the mixture and evaporate the solvent.

-

Purify the resulting crude product by column chromatography to obtain the intermediate ether.

Step 2: Synthesis of 3(2H)-Benzofuranone, 2,6-dimethyl-

-

Treat the purified ethyl 2-((2,6-dimethylphenyl)oxy)acetate with a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Heat the reaction mixture to promote intramolecular Friedel-Crafts acylation.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Biological Activity and Potential Applications

While there is no specific biological data for 3(2H)-Benzofuranone, 2,6-dimethyl-, the benzofuranone scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[6]

Potential as Monoamine Oxidase (MAO) Inhibitors: Several studies have highlighted the potential of benzofuranone derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases and depression.[3] For instance, a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives have been synthesized and shown to be potent MAO inhibitors.[3] This suggests that 3(2H)-Benzofuranone, 2,6-dimethyl- could also possess MAO inhibitory activity.

The general mechanism of competitive inhibition of MAO by a benzofuranone derivative can be visualized as follows:

Other Potential Activities: Benzofuranone derivatives have also been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[5] The specific biological profile of 3(2H)-Benzofuranone, 2,6-dimethyl- would need to be determined through dedicated experimental studies.

Safety and Handling

Specific safety data for 3(2H)-Benzofuranone, 2,6-dimethyl- is not available. However, based on the safety data sheets for related benzofuran compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly closed.

-

Hazards: The hazards of this specific compound are unknown. As a precaution, it should be handled as a potentially hazardous substance.

Conclusion and Future Directions

3(2H)-Benzofuranone, 2,6-dimethyl- is a compound with limited available data. This guide has provided a framework for its potential properties, synthesis, and biological activities based on the broader class of benzofuranones and its isomers. Future research should focus on:

-

Developing and validating a specific synthesis protocol for 3(2H)-Benzofuranone, 2,6-dimethyl-.

-

Complete characterization of the compound using modern spectroscopic techniques (NMR, MS, IR).

-

In-depth evaluation of its biological activities through a range of in vitro and in vivo assays to explore its therapeutic potential.

This foundational work will be essential for unlocking the full potential of this and other understudied benzofuranone derivatives in the field of drug discovery and development.

References

- 1. 3(2H)-Benzofuranone, 4,6-dimethyl- [webbook.nist.gov]

- 2. 3(2H)-Benzofuranone, 4,6-dimethyl- [webbook.nist.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Can Water Trigger Room‐Temperature Formation of Benzofuran‐2( 3H )‐one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization | NSF Public Access Repository [par.nsf.gov]

An In-depth Technical Guide to 2,6-dimethyl-3(2H)-benzofuranone: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and weight of 2,6-dimethyl-3(2H)-benzofuranone, a significant heterocyclic organic compound. This document is intended for researchers, scientists, and professionals in drug development who require detailed chemical information for their work.

Core Molecular Data

2,6-dimethyl-3(2H)-benzofuranone is a bicyclic compound featuring a benzene ring fused to a furanone ring. The nomenclature specifies methyl groups at positions 2 and 6. The core quantitative data for this molecule is summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 54365-78-5 |

Molecular Structure Visualization

The structural arrangement of atoms in 2,6-dimethyl-3(2H)-benzofuranone is crucial for understanding its chemical properties and potential interactions. The following diagram, generated using the DOT language, illustrates the molecular structure.

A Technical Guide to the Solubility of 2,6-dimethyl-3(2H)-benzofuranone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-dimethyl-3(2H)-benzofuranone in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to understand, predict, and experimentally determine the solubility of this compound. The guide covers the physicochemical properties of 2,6-dimethyl-3(2H)-benzofuranone, qualitative solubility predictions based on solvent polarity, a detailed experimental protocol for solubility determination, and a logical workflow for these processes.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property in the field of drug development and chemical research. It influences a compound's bioavailability, formulation possibilities, and ease of handling in various experimental settings. For a compound like 2,6-dimethyl-3(2H)-benzofuranone, which belongs to the benzofuranone class of heterocyclic compounds, understanding its solubility profile is essential for its potential applications in medicinal chemistry and other areas of chemical synthesis. This guide provides a foundational understanding of the principles governing its solubility and a practical approach to its determination.

Physicochemical Properties of 2,6-dimethyl-3(2H)-benzofuranone

A thorough understanding of the molecular structure and properties of 2,6-dimethyl-3(2H)-benzofuranone is fundamental to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | N/A |

| Molecular Weight | 162.19 g/mol | N/A |

| Structure | Benzofuranone core with two methyl groups | N/A |

| CAS Number | 68480-14-8 | N/A |

The structure of 2,6-dimethyl-3(2H)-benzofuranone features a bicyclic system containing a benzene ring fused to a furanone ring. The presence of a carbonyl group (C=O) and an ether oxygen within the furanone ring introduces polarity to the molecule. However, the aromatic ring and the two methyl groups contribute to its nonpolar character. The overall solubility will be a balance of these competing features.

Qualitative Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. Examples include water, methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: These solvents have small or no dipole moments and are typically composed of carbon and hydrogen. Examples include hexane, toluene, and diethyl ether.

-

Intermediate (Polar Aprotic) Solvents: These solvents have significant dipole moments but do not have acidic protons. Examples include acetone and ethyl acetate.

Based on the structure of 2,6-dimethyl-3(2H)-benzofuranone, we can make the following qualitative predictions:

-

Low Solubility in Highly Polar Solvents: Due to the significant nonpolar surface area from the benzene ring and methyl groups, the compound is expected to have low solubility in highly polar protic solvents like water.

-

Good Solubility in Solvents of Intermediate Polarity: Solvents like acetone, ethyl acetate, and dichloromethane are likely to be effective at dissolving 2,6-dimethyl-3(2H)-benzofuranone as they can interact with both the polar (carbonyl and ether) and nonpolar (aromatic ring and methyl groups) parts of the molecule.

-

Moderate to Good Solubility in Nonpolar Solvents: Nonpolar solvents like toluene and diethyl ether may also be suitable, primarily interacting with the nonpolar regions of the molecule.

-

High Solubility in Polar Aprotic Solvents: Solvents like DMSO and N,N-dimethylformamide (DMF) are often excellent solvents for a wide range of organic molecules and are expected to dissolve 2,6-dimethyl-3(2H)-benzofuranone effectively.

The following diagram illustrates the logical relationship for selecting a solvent based on polarity.

Caption: Solvent selection based on analyte polarity.

Experimental Protocol for Solubility Determination

Since no quantitative data is readily available, an experimental approach is necessary. The following is a detailed protocol for determining the solubility of 2,6-dimethyl-3(2H)-benzofuranone using the equilibrium solubility method.

4.1. Materials and Equipment

-

2,6-dimethyl-3(2H)-benzofuranone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Procedure

-

Preparation of Stock Solution and Calibration Curve:

-

Prepare a stock solution of 2,6-dimethyl-3(2H)-benzofuranone of a known high concentration in a solvent in which it is freely soluble (e.g., DMSO or acetone).

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid 2,6-dimethyl-3(2H)-benzofuranone to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of 2,6-dimethyl-3(2H)-benzofuranone in the diluted sample.

-

Back-calculate to determine the concentration in the original undiluted supernatant. This value represents the solubility of the compound in the test solvent at the specified temperature.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Data Presentation

Once the solubility has been determined in a range of solvents, the data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.

Table 1: Hypothetical Solubility Data for 2,6-dimethyl-3(2H)-benzofuranone at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Diethyl Ether | 2.8 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |

| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 7.2 | [Experimental Value] | [Calculated Value] |

| Water | 10.2 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion

Synthesis of 2,6-Dimethyl-3(2H)-benzofuranone from Substituted Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-dimethyl-3(2H)-benzofuranone, a significant heterocyclic scaffold in medicinal chemistry, from substituted phenols. The described methodology is based on established synthetic strategies, including O-acylation followed by an intramolecular Friedel-Crafts cyclization. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway to aid in research and development.

Core Synthesis Pathway

The synthesis of 2,6-dimethyl-3(2H)-benzofuranone from a substituted phenol, specifically 4-methylphenol (p-cresol), is typically achieved through a two-step process. The initial step involves the O-acylation of 4-methylphenol with an appropriate acylating agent, such as 2-chloropropionyl chloride. This is followed by an intramolecular Friedel-Crafts cyclization of the resulting intermediate to yield the target benzofuranone.

The overall reaction scheme is as follows:

Caption: Synthetic pathway for 2,6-dimethyl-3(2H)-benzofuranone.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 2,6-dimethyl-3(2H)-benzofuranone.

Step 1: Synthesis of 2-(4-methylphenoxy)propanoic acid

This procedure outlines the O-acylation of 4-methylphenol with 2-chloropropionyl chloride.

Materials:

-

4-Methylphenol (p-cresol)

-

2-Chloropropionyl chloride

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylphenol in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add 2-chloropropionyl chloride to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-(4-methylphenoxy)propanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2,6-Dimethyl-3(2H)-benzofuranone via Intramolecular Friedel-Crafts Cyclization

This procedure describes the cyclization of 2-(4-methylphenoxy)propanoic acid to the target benzofuranone using a Lewis acid catalyst.

Materials:

-

2-(4-methylphenoxy)propanoic acid

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Ice

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

In a separate flask, dissolve 2-(4-methylphenoxy)propanoic acid in anhydrous dichloromethane and slowly add this solution to the stirred AlCl₃ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2,6-dimethyl-3(2H)-benzofuranone and its intermediate. Yields are indicative and may vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2-(4-methylphenoxy)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 85-95 | 98-100 |

| 2,6-Dimethyl-3(2H)-benzofuranone | C₁₀H₁₀O₂ | 162.19 | 70-85 | 45-47 |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained to confirm the structure and purity of the synthesized compounds.

Experimental Workflow Diagram

The logical flow of the experimental process, from starting materials to the final purified product, is illustrated below.

Caption: Experimental workflow for the synthesis of 2,6-dimethyl-3(2H)-benzofuranone.

The Natural Occurrence of Dimethyl-Benzofuranone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of dimethyl-benzofuranone isomers, with a particular focus on the well-characterized "wine lactone." The document details their presence in various natural sources, quantitative data, experimental protocols for their analysis, and insights into their biological activities and associated signaling pathways.

Natural Occurrence of Dimethyl-Benzofuranone Isomers

Dimethyl-benzofuranone isomers are a class of naturally occurring lactones, with certain isomers being significant contributors to the aroma and flavor of various foods and beverages. The most extensively studied of these is 3,6-dimethyl-3a,4,5,7a-tetrahydro-2(3H)-benzofuranone , commonly known as wine lactone .

Contrary to some database entries suggesting a purely synthetic origin for some dimethyl-benzofuranones, wine lactone is well-documented as a natural product. It is a potent aroma compound found in a variety of sources:

-

Wines: Predominantly found in white wines and some red wines, where it imparts a characteristic coconut, woody, and sweet aroma. It is not present in the grapes themselves but is formed during the maturation and aging process.

-

Fruit Juices: Wine lactone has been identified in orange and grapefruit juice, contributing to their complex flavor profiles.

-

Other Plant-Derived Products: It has also been detected in black pepper.

-

Animal Metabolites: Interestingly, the first identification of wine lactone was in the urine of koalas that had consumed eucalyptus leaves.

While wine lactone is the most prominent example, other benzofuranone derivatives have been isolated from various plant species. For instance, several benzofuran compounds, though not all dimethylated, have been identified in the fruits of Psoralea corylifolia, a plant used in traditional medicine.

Quantitative Data

The sensory impact of wine lactone is underscored by its extremely low odor threshold. The (3S,3aS,7aR)-enantiomer is the most potent, with an odor threshold of approximately 0.00001 to 0.00004 ng/L in the air. Quantitative data for the concentration of wine lactone and other related lactones in different wines are summarized in the tables below.

Table 1: Concentration of Selected Lactones in Various Wine Types

| Lactone | Wine Type | Concentration Range (µg/L) | Reference |

| γ-Nonalactone | White Verdejo Wine | up to 970 | [1] |

| γ-Nonalactone | Noble Rot Wines | up to 59 | [1] |

| γ-Butyrolactone | Various Wines | Generally the most abundant | [2] |

| γ-Hexalactone | Various Wines | Higher concentrations observed | [2] |

| δ-Decalactone | Various Wines | Higher concentrations observed | [2] |

Note: Specific concentration data for wine lactone across a wide range of varietals remains a subject of ongoing research.

Experimental Protocols

The analysis of dimethyl-benzofuranone isomers in complex natural matrices requires sensitive and selective analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used method for the determination of lactones in wine. For the separation of stereoisomers, enantioselective gas chromatography is employed.

Protocol for HS-SPME-GC-MS Analysis of Lactones in Wine

This protocol is a generalized procedure based on common practices in the field.

1. Sample Preparation:

- Place a 2.5 mL aliquot of wine into a 20 mL glass vial.

- Add 1.5 g of sodium chloride to enhance the release of volatile compounds.

- Spike the sample with an appropriate internal standard solution (e.g., 50 µL of 1 mg/L 2-octanol) for quantification.

2. HS-SPME Extraction:

- Equilibrate the vial at a controlled temperature (e.g., 45°C) with stirring (e.g., 300 rpm).

- Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

- Injector: Desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a short period (e.g., 4 minutes).

- Gas Chromatograph:

- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

- Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 4 min), then ramps up in stages to a final temperature (e.g., 250°C, hold for 1 min). An example program is as follows:

- 40°C to 80°C at 20°C/min, hold for 4 min.

- 80°C to 100°C at 2°C/min, hold for 5 min.

- 100°C to 170°C at 2.5°C/min.

- 170°C to 250°C at 20°C/min, hold for 1 min.

- Mass Spectrometer:

- Ionization: Electron ionization (EI) at 70 eV.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis and high sensitivity, or full scan for qualitative analysis.

- Temperatures: Transfer line and ion source at 250°C.

4. Quantification:

- Quantify the target lactones by comparing the peak areas of the analytes to that of the internal standard, using a calibration curve prepared in a model wine solution.

Enantioselective Gas Chromatography for Isomer Separation

To resolve the different stereoisomers of wine lactone, a chiral stationary phase is required in the gas chromatograph.

-

Column: A GC column coated with a cyclodextrin derivative (e.g., Chirasil-Val) is commonly used.

-

Analysis: The GC-MS method is similar to the one described above, but the specialized column allows for the separation of the enantiomers, which can then be individually identified and quantified. Multidimensional gas chromatography (MDGC) can also be employed for enhanced resolution of the isomers.[3]

Biosynthesis and Signaling Pathways

Biosynthesis of Wine Lactone

Wine lactone is not directly produced by the grapevine. Instead, it is formed through a non-enzymatic, acid-catalyzed cyclization of a precursor molecule, (E)-8-carboxylinalool (also known as menthiafolic acid), during wine aging. This precursor is synthesized in the grape from linalool, a common monoterpene, through the action of the cytochrome P450 enzyme, CYP76F14 .

Caption: Biosynthetic pathway of wine lactone.

Biological Activity and Signaling Pathways of Benzofuranoids

Benzofuran derivatives, as a class, exhibit a broad spectrum of biological activities. Studies on benzofuran compounds isolated from the fruits of Psoralea corylifolia have demonstrated significant anti-inflammatory effects.[4] This activity is linked to the modulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway .

The TLR4/NF-κB pathway is a crucial inflammatory signaling cascade. Upon activation by stimuli like lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. Certain benzofuran compounds have been shown to inhibit this pathway, thereby reducing the inflammatory response.

Caption: Inhibition of the TLR4/NF-κB pathway by benzofuranoids.

Conclusion

The natural occurrence of dimethyl-benzofuranone isomers, particularly wine lactone, is well-established, and they play a significant role in the sensory properties of various natural products. Their formation through a non-enzymatic transformation of a grape-derived precursor highlights the complex chemistry that occurs during food and beverage aging. Furthermore, the broader class of benzofuranoids demonstrates promising biological activities, such as anti-inflammatory effects, which warrant further investigation for potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the quantitative distribution and biological significance of these fascinating natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of wine lactone formation: demonstration of stereoselective cyclization and 1,3-hydride shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of benzofurans from the fruits of Psoralea corylifolia L. and their mechanism based on network pharmacology and biological verification - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 2,6-dimethyl-3(2H)-benzofuranone: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 2,6-dimethyl-3(2H)-benzofuranone is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential biological activities of this compound based on the established activities of the broader benzofuranone chemical class and its closely related substituted analogs. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

The benzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] These activities are largely dictated by the nature and position of substituents on the bicyclic ring system. While 2,6-dimethyl-3(2H)-benzofuranone itself is not extensively studied, its structural motifs suggest potential for various pharmacological effects, including but not limited to anticancer, antimicrobial, and neuroprotective activities. This document collates and extrapolates data from related compounds to provide a predictive profile for 2,6-dimethyl-3(2H)-benzofuranone and to guide future research.

Potential Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, 2,6-dimethyl-3(2H)-benzofuranone could potentially exhibit several biological activities.

Anticancer Activity

Numerous substituted benzofuranone derivatives have demonstrated potent anticancer activity.[2][4] The mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival. For instance, certain benzofuran derivatives have been shown to inhibit urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer invasion and metastasis.[2] The addition of a benzofuran group to known inhibitors has been shown to increase potency.[2]

dot

Caption: Hypothesized anticancer mechanism via uPA inhibition.

Antimicrobial Activity

The benzofuran scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][5] The introduction of substituents such as halogens or hydroxyl groups on the benzofuran ring has been shown to be closely related to their antibacterial activity.[1] Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[5]

Neuroprotective and Psychoactive Properties

Certain substituted benzofurans are known to act as monoamine releasing agents and receptor agonists, indicating potential for psychoactive effects.[6] Furthermore, derivatives of 2-arylbenzofuran have been investigated as dual inhibitors of cholinesterase and β-secretase, enzymes implicated in the pathology of Alzheimer's disease.[7]

Quantitative Data for Related Benzofuranone Derivatives

To provide a quantitative perspective, the following table summarizes the biological activity data for several substituted benzofuranone derivatives. This data can serve as a benchmark for future studies on 2,6-dimethyl-3(2H)-benzofuranone.

| Compound Class | Specific Derivative | Target/Assay | Activity (IC50/Ki/MIC) | Reference |

| 6-HMA-Based Benzofuran | 4-fluoro-2-benzofuranyl derivative | uPA Inhibition | Ki = 88 nM; IC50 = 0.43 µM | [2] |

| Benzofuran-Piperazine | Lead candidate 1.19 | MDA-MB-231 cell proliferation | - | [4] |

| 2-Arylbenzofuran | Compound 20 | Acetylcholinesterase Inhibition | IC50 = 0.086 ± 0.01 µmol·L−1 | [7] |

| Substituted Benzofuran | Hydroxyl at C-6 | S. aureus, MRSA, B. subtilis, P. aeruginosa | MIC80 = 0.78-3.12 µg/mL | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of research findings. Below are representative methodologies for the synthesis and biological evaluation of benzofuranone derivatives.

General Synthesis of Substituted Benzofuranones

The synthesis of benzofuranones can be achieved through various routes. A common approach involves the reaction of a substituted phenol with an appropriate reagent to form the furanone ring. For 2,6-dimethyl-3(2H)-benzofuranone, a plausible synthetic route would be the reaction of 4-methylphenol with a lactone precursor, followed by intramolecular cyclization.

dot

Caption: A potential synthetic workflow for 2,6-dimethyl-3(2H)-benzofuranone.

A general procedure for the synthesis of benzofuranones is as follows:

-

A solution of the appropriately substituted phenol is prepared in a suitable solvent (e.g., dichloromethane, toluene).

-

The solution is cooled to 0°C, and a Lewis acid catalyst (e.g., AlCl3, BF3·OEt2) is added.

-

The appropriate acylating or alkylating agent is added dropwise, and the reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched with water or a dilute acid solution.

-

The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and incubated for another 48-72 hours.

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antibacterial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

A standardized inoculum of the bacterial strain to be tested is prepared and added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2,6-dimethyl-3(2H)-benzofuranone is currently lacking, the extensive research on the benzofuranone scaffold strongly suggests its potential as a bioactive molecule. The data from related compounds indicate that it may possess anticancer, antimicrobial, and neuroprotective properties.

Future research should focus on the following:

-

Synthesis and Characterization: Development of an efficient and scalable synthesis for 2,6-dimethyl-3(2H)-benzofuranone and its full analytical characterization.

-

In Vitro Screening: Comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes and receptors to identify its primary biological activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound for any identified activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 2 and 6 positions and other sites on the benzofuranone core to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of 2,6-dimethyl-3(2H)-benzofuranone.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Benzofuranone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of novel benzofuranone compounds, focusing on methodologies for their extraction from natural sources, purification, and characterization. The guide is intended to serve as a practical resource for researchers and professionals involved in natural product chemistry and drug discovery.

Introduction to Benzofuranones

Benzofuranones are a class of heterocyclic compounds characterized by a fused benzene and furanone ring system. They are widely distributed in nature, particularly in fungi and plants.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties.[1][3] The structural diversity of naturally occurring benzofuranones makes them a promising source for the discovery of new therapeutic agents. This guide will focus on the practical aspects of isolating and characterizing these valuable compounds, with a specific case study on a novel antioxidant isobenzofuranone derivative from the fungus Cephalosporium sp. AL031.[1]

Experimental Protocols

This section details the key experimental procedures for the isolation, purification, and bioactivity assessment of novel benzofuranone compounds. The protocols are based on established methodologies reported in peer-reviewed scientific literature.

Fungal Cultivation and Extraction

Objective: To cultivate the source fungus and extract the secondary metabolites containing benzofuranone compounds.

Protocol based on the study of Cephalosporium sp. AL031 [1]

-

Fungal Culture: The fungus Cephalosporium sp. AL031 is cultured on a suitable solid medium (e.g., potato dextrose agar) to obtain a sufficient biomass.

-

Liquid Fermentation: The cultured fungus is then inoculated into a liquid medium (e.g., potato dextrose broth) in flasks. The fermentation is carried out under static conditions at room temperature for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.

-

Extraction: After the fermentation period, the entire culture, including the mycelia and broth, is harvested. The culture is then extracted multiple times with an organic solvent such as ethyl acetate. The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Isolation and Purification

Objective: To isolate and purify individual benzofuranone compounds from the crude extract.

Protocol: [1]

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected based on their separation profile.

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of desired compounds (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column. This step is effective for separating compounds based on their molecular size and polarity. A common eluent for this step is a mixture of chloroform and methanol.

-

Preparative Thin-Layer Chromatography (pTLC): Final purification of the isolated compounds is achieved using preparative thin-layer chromatography. The compound of interest is applied as a band onto a pTLC plate and developed in a suitable solvent system. The band corresponding to the pure compound is then scraped off the plate, and the compound is eluted from the silica gel with a polar solvent.

Structure Elucidation

Objective: To determine the chemical structure of the isolated novel benzofuranone compounds.

Methodologies: [1]

The structures of the purified compounds are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the antioxidant potential of the isolated benzofuranone compounds.

Protocol: [1]

-

Preparation of DPPH Solution: A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of the isolated compounds are added to the DPPH solution. The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the compound.

-

Calculation of EC50: The EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated. A lower EC50 value indicates a higher antioxidant activity.

Quantitative Data Summary

This section presents the quantitative data for novel benzofuranone compounds isolated from fungal sources, providing a basis for comparison and further research.

Table 1: Spectroscopic Data for 4,6-dihydroxy-5-methoxy-7-methylphthalide (1)

| ¹H-NMR (400 MHz, CD₃OD) | ¹³C-NMR (100 MHz, CD₃OD) |

| δ (ppm), J (Hz) | δ (ppm) |

| 3.87 (3H, s, OCH₃) | 172.7 (C-1) |

| 5.12 (2H, brs, H-3) | 66.8 (C-3) |

| 2.42 (3H, s, CH₃) | 125.8 (C-3a) |

| 142.1 (C-4) | |

| 140.8 (C-5) | |

| 149.6 (C-6) | |

| 116.5 (C-7) | |

| 117.7 (C-7a) | |

| 59.6 (OCH₃) | |

| 8.2 (CH₃) | |

| Data from the isolation of a novel isobenzofuranone derivative from Cephalosporium sp. AL031.[1] |

Table 2: Antioxidant Activity of Isolated Benzofuranone Compounds

| Compound | Source Organism | Antioxidant Assay | EC₅₀/IC₅₀ (µM) | Reference |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | Cephalosporium sp. AL031 | DPPH Radical Scavenging | 10 | [1] |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | Cephalosporium sp. AL031 | DPPH Radical Scavenging | 7 | [1] |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | Cephalosporium sp. AL031 | DPPH Radical Scavenging | 22 | [1] |

| 4,5,6-trihydroxy-7-methylphthalide (4) | Cephalosporium sp. AL031 | DPPH Radical Scavenging | 5 | [1] |

| (±)-Eurotiumide A | Eurotium rubrum MA-150 | DPPH Radical Scavenging | 1.23 (µg/mL) | [2] |

| Europhenol A | Eurotium rubrum MA-150 | DPPH Radical Scavenging | 2.26 (µg/mL) | [2] |

| Pestalotiollide B | Eurotium rubrum MA-150 | DPPH Radical Scavenging | 3.99 (µg/mL) | [2] |

Mandatory Visualization

This section provides diagrams to visualize the experimental workflows and logical relationships described in this guide.

Caption: Bioassay-guided isolation workflow for novel benzofuranones.

Caption: DPPH radical scavenging assay signaling pathway.

References

- 1. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2,6-dimethyl-3(2H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of 2,6-dimethyl-3(2H)-benzofuranone, a key intermediate in various chemical and pharmaceutical research applications.

Introduction

2,6-dimethyl-3(2H)-benzofuranone is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules. The following sections detail a reliable synthetic route and effective purification methods for obtaining this compound in high purity.

Synthesis of 2,6-dimethyl-3(2H)-benzofuranone

A common and effective method for the synthesis of 2,6-dimethyl-3(2H)-benzofuranone is through a two-step process involving the O-acylation of 4-methylphenol followed by an intramolecular Friedel-Crafts cyclization.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 2,6-dimethyl-3(2H)-benzofuranone.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Methylphenyl 2-chloropropanoate

-

To a solution of 4-methylphenol (10.8 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in dichloromethane (100 mL) cooled in an ice bath (0-5 °C), add 2-chloropropionyl chloride (14.0 g, 0.11 mol) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-methylphenyl 2-chloropropanoate. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to form 2,6-dimethyl-3(2H)-benzofuranone

-

To a solution of the crude 4-methylphenyl 2-chloropropanoate (from the previous step) in carbon disulfide (150 mL), add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise at 0 °C.

-

After the addition, stir the reaction mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude 2,6-dimethyl-3(2H)-benzofuranone.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| O-Acylation | 4-Methylphenol | 2-Chloropropionyl chloride, Pyridine | Dichloromethane | 0 - RT | 12 | 90-95 (crude) |

| Cyclization | 4-Methylphenyl 2-chloropropanoate | Aluminum chloride | Carbon disulfide | 0 - RT | 4 | 75-85 |

Purification of 2,6-dimethyl-3(2H)-benzofuranone

The crude product can be purified by either column chromatography or recrystallization to obtain a high-purity compound.

Diagram of the Purification Workflow

Caption: Purification workflow for 2,6-dimethyl-3(2H)-benzofuranone.

Experimental Protocol: Purification

Method 1: Column Chromatography

-

Prepare a silica gel (60-120 mesh) column using a hexane-ethyl acetate solvent system.

-

Dissolve the crude 2,6-dimethyl-3(2H)-benzofuranone in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified 2,6-dimethyl-3(2H)-benzofuranone.

Method 2: Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add water to the hot solution until a slight turbidity persists.

-

If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

| Purification Method | Stationary Phase/Solvent | Mobile Phase/Solvent System | Expected Purity |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate (gradient) | >98% |

| Recrystallization | Not Applicable | Ethanol/Water | >99% |

Characterization Data

The identity and purity of the synthesized 2,6-dimethyl-3(2H)-benzofuranone should be confirmed by spectroscopic methods.

| Analysis | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2-7.0 (m, 3H, Ar-H), 4.6 (q, 1H, J=7.2 Hz, CH), 2.3 (s, 3H, Ar-CH₃), 1.6 (d, 3H, J=7.2 Hz, CH-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~200 (C=O), 155, 135, 130, 128, 125, 110 (Ar-C), 78 (CH), 21 (Ar-CH₃), 15 (CH-CH₃) |

| Mass Spectrometry (EI) | m/z 162 [M]⁺ |

| Melting Point | Literature values should be consulted for comparison. |

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and purity may vary depending on the specific experimental conditions and the quality of the reagents used.

analytical techniques for characterization of 2,6-dimethyl-3(2H)-benzofuranone

An in-depth analysis of 2,6-dimethyl-3(2H)-benzofuranone, a significant heterocyclic compound, is crucial for its application in research, drug development, and quality control. This document provides detailed application notes and protocols for the comprehensive characterization of this molecule using modern analytical techniques.

Spectroscopic methods are essential for elucidating the molecular structure of 2,6-dimethyl-3(2H)-benzofuranone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.8 | 110 - 135 |

| Methylene (CH₂) | ~4.6 | ~75 |

| Methyl (Aromatic-CH₃) | ~2.4 | ~21 |

| Methyl (Aliphatic-CH₃) | ~2.3 | ~20 |

| Carbonyl (C=O) | - | ~198 |

| Quaternary Aromatic C | - | 120 - 155 |

Note: Expected values are based on related benzofuranone structures. Actual shifts may vary depending on the solvent and experimental conditions.[1][2]

Protocol 1: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 2,6-dimethyl-3(2H)-benzofuranone in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

References

Application Notes and Protocols for the Utilization of 2,6-dimethyl-3(2H)-benzofuranone as a Drug Design Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-dimethyl-3(2H)-benzofuranone core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. As a privileged heterocyclic structure, the broader benzofuranone class has demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols to guide researchers in the synthesis, biological evaluation, and mechanistic elucidation of novel drug candidates based on the 2,6-dimethyl-3(2H)-benzofuranone scaffold. While specific data for this exact scaffold is emerging, the provided information is based on established principles for related benzofuranone derivatives and serves as a foundational guide for its exploration.

I. Synthetic Strategy and Protocols

The synthesis of the 2,6-dimethyl-3(2H)-benzofuranone scaffold can be approached through several established methods for benzofuranone ring formation. A proposed retro-synthetic analysis and a general synthetic protocol are provided below.

Workflow for Synthesis of 2,6-dimethyl-3(2H)-benzofuranone Derivatives

Caption: Proposed synthetic workflow for 2,6-dimethyl-3(2H)-benzofuranone derivatives.

Experimental Protocol: Synthesis of 2,6-dimethyl-3(2H)-benzofuranone

This protocol is a proposed adaptation based on general methods for benzofuranone synthesis and requires experimental optimization.

Step 1: Esterification of 3-Methylphenol

-

To a solution of 3-methylphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add α-bromopropionyl bromide (1.05 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromopropionyl 3-methylphenyl ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Fries Rearrangement

-

To a stirred solution of the purified ester from Step 1 (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2-2.5 eq) portion-wise at 0 °C.

-

Heat the reaction mixture to 60-80 °C and stir for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting phenolic ketone by column chromatography.

Step 3: Intramolecular Cyclization

-

Dissolve the purified 2-(α-bromopropionyl)-5-methylphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the formation of the 2,6-dimethyl-3(2H)-benzofuranone scaffold by TLC.

-

After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

II. Biological Evaluation Protocols

Derivatives of the 2,6-dimethyl-3(2H)-benzofuranone scaffold can be screened for a variety of biological activities. Below are general protocols for assessing their potential as anticancer agents through cytotoxicity assays and kinase inhibition.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized 2,6-dimethyl-3(2H)-benzofuranone derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Kinase Inhibition Assay

A variety of commercially available kinase assay kits can be used to screen for inhibition of specific kinases (e.g., PI3K, Akt, mTOR, VEGFR-2, CDK2). A general protocol is outlined below.

-

Reagent Preparation: Prepare all necessary reagents, including the kinase, substrate, ATP, and test compounds, in the appropriate assay buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate the plate at the recommended temperature (usually 30 °C or 37 °C) for the specified time.

-

Detection: Stop the reaction and measure the kinase activity using the detection method of the specific kit (e.g., luminescence, fluorescence, or absorbance).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

III. Potential Mechanisms of Action and Signaling Pathways

Based on the known activities of related benzofuranone derivatives, compounds derived from the 2,6-dimethyl-3(2H)-benzofuranone scaffold may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Target Signaling Pathways

Caption: Potential molecular targets for 2,6-dimethyl-3(2H)-benzofuranone derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[1] Benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis.[1]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuranone derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block this process.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuranone derivatives.

CDK2/Cyclin E Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

Caption: Inhibition of the CDK2/Cyclin E pathway leading to cell cycle arrest.

IV. Quantitative Data Summary

While specific data for 2,6-dimethyl-3(2H)-benzofuranone derivatives are limited, the following tables summarize the reported activities of structurally related benzofuranone compounds to provide a benchmark for future studies.

Table 1: Anticancer Activity of Selected Benzofuranone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Related Benzofuran-3(2H)-one A | MCF-7 (Breast) | 0.057 | [1] |

| Related Benzofuran-3(2H)-one B | MDA-MB-231 (Breast) | 0.051 | [1] |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | P. falciparum (3D7) | 0.28 | [2] |

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | P. falciparum (K1) | 0.000654 | [2] |

Table 2: Kinase Inhibitory Activity of Selected Benzofuran Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Benzofuran Derivative 9h | CDK2 | 40.91 | [3] |

| Benzofuran Derivative 11d | CDK2 | 41.70 | [3] |

| Benzofuran Derivative 11e | CDK2 | 46.88 | [3] |

| Benzofuran Derivative 13c | CDK2 | 52.63 | [3] |

V. Conclusion and Future Directions

The 2,6-dimethyl-3(2H)-benzofuranone scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic routes and biological evaluation protocols provided herein offer a solid foundation for initiating research programs centered on this scaffold. Future efforts should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad panel of cancer cell lines and kinases. Elucidation of the precise mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of this exciting class of compounds. The exploration of this scaffold is a promising avenue for the discovery of next-generation targeted therapies.

References

- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Biological Screening of 2,6-dimethyl-3(2H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of the novel compound, 2,6-dimethyl-3(2H)-benzofuranone. Based on the known biological activities of the benzofuranone scaffold, this protocol outlines a tiered screening cascade to evaluate its potential antioxidant, anti-inflammatory, and neuroprotective properties. Detailed experimental procedures, data presentation guidelines, and visual workflows are provided to ensure robust and reproducible results.

Introduction

Benzofuranone derivatives are a class of heterocyclic compounds found in various natural and synthetic products, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The subject of this protocol, 2,6-dimethyl-3(2H)-benzofuranone, is a novel synthetic derivative. This document outlines a strategic screening protocol to elucidate its biological potential.

Screening Cascade Overview

A multi-tiered screening approach is recommended to efficiently evaluate the biological activities of 2,6-dimethyl-3(2H)-benzofuranone. The workflow progresses from broad in vitro antioxidant assays to more specific anti-inflammatory and cell-based neuroprotection models.

Caption: A tiered screening cascade for 2,6-dimethyl-3(2H)-benzofuranone.

Experimental Protocols

Tier 1: Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2][3]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2]

-

Sample Preparation: Prepare a stock solution of 2,6-dimethyl-3(2H)-benzofuranone in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the positive control, use a known antioxidant such as ascorbic acid or Trolox at the same concentrations.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank and A_sample is the absorbance of the DPPH solution with the test compound.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at 734 nm.[4][5]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4]

-

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Sample Preparation: Prepare serial dilutions of 2,6-dimethyl-3(2H)-benzofuranone as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the ABTS working solution to 10 µL of each sample dilution.

-

Use Trolox as a positive control.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

-

Data Analysis: Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

Tier 2: Anti-inflammatory Activity

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of purified COX-2, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[7][8]

Protocol:

-

Reagents: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam) which typically includes human recombinant COX-2, reaction buffer, heme, and arachidonic acid (substrate).[8][9]

-

Sample Preparation: Prepare serial dilutions of 2,6-dimethyl-3(2H)-benzofuranone and a known COX-2 inhibitor (e.g., celecoxib) in the appropriate solvent.

-

Assay Procedure (based on a typical fluorometric kit):

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control.

-

Incubate for a specified time at 37°C to allow for inhibitor binding.[8]

-

Initiate the reaction by adding arachidonic acid.

-

The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured using a fluorescent probe.

-

-

Measurement: Measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Principle: This assay determines the ability of the test compound to inhibit the activity of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators.[10][11][12]

Protocol:

-

Reagents: Use a commercial 5-LOX inhibitor screening kit (e.g., from Abcam or Cayman Chemical) which typically includes purified 5-LOX enzyme, reaction buffer, and a suitable substrate (e.g., linoleic acid).[10][13]

-

Sample Preparation: Prepare serial dilutions of 2,6-dimethyl-3(2H)-benzofuranone and a known 5-LOX inhibitor (e.g., zileuton).

-

Assay Procedure (based on a typical fluorometric kit):

-

In a 96-well plate, add the reaction buffer, 5-LOX enzyme, and the test compound or control.

-

Incubate at room temperature for a specified time.

-

Initiate the reaction by adding the substrate. The formation of the hydroperoxy product is detected using a fluorescent probe.

-

-

Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm).[13]

-

Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

Tier 3: Neuroprotective Activity

Principle: The murine hippocampal cell line HT22 is susceptible to glutamate-induced oxidative stress and cell death.[14] This assay evaluates the ability of the test compound to protect these cells from glutamate toxicity.[15][16]

Protocol:

-

Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[15]

-

Assay Procedure:

-

Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[17]

-

Pre-treat the cells with various concentrations of 2,6-dimethyl-3(2H)-benzofuranone for 1-2 hours.

-

Induce cytotoxicity by adding 5 mM glutamate to the wells (except for the control wells).

-

Incubate the plate for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value (the concentration that provides 50% neuroprotection).

Tier 4: Mechanism of Action Studies

Based on the results from the initial screening, further assays can be conducted to elucidate the underlying mechanism of action.

Nrf2/ARE Pathway Activation

Principle: The Nrf2-ARE pathway is a major cellular defense mechanism against oxidative stress.[18] This assay determines if the test compound activates this pathway using a reporter gene assay.[19][20][21][22]

Protocol:

-

Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-luciferase).

-

Assay Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with various concentrations of 2,6-dimethyl-3(2H)-benzofuranone for a specified period (e.g., 16-24 hours).[20]

-

Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

-

-

Data Analysis: Express the results as fold induction of luciferase activity compared to the vehicle control.

NF-κB Signaling Pathway Inhibition

Principle: The NF-κB signaling pathway is a key regulator of inflammation.[23][24] This assay assesses the ability of the test compound to inhibit NF-κB activation, typically using a luciferase reporter assay.[18][23][25][26][27]

Protocol:

-